[2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
Overview
Description
[2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, an oxoethyl group, and a sulfonylamino group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its sulfonylamino group, which can form strong interactions with biological molecules.
Medicine
In medicine, this compound may have potential as a drug candidate due to its ability to interact with specific molecular targets. It can be used in drug discovery and development processes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, including the formation of the bromophenyl and sulfonylamino groups. Common synthetic routes may include:
Formation of the Bromophenyl Group: This can be achieved through bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxoethyl Group: This step may involve the oxidation of an ethyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Formation of the Sulfonylamino Group: This can be synthesized by reacting a sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation: Carboxylic acids
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets. The sulfonylamino group can form strong hydrogen bonds with proteins, affecting their function. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chlorophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
- [2-(4-Fluorophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
- [2-(4-Methylphenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
Uniqueness
Compared to its analogs, [2-(4-Bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO5S/c1-4-15(3)20(23-29(26,27)18-11-5-14(2)6-12-18)21(25)28-13-19(24)16-7-9-17(22)10-8-16/h5-12,15,20,23H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSSOZLFLKQNMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.